molecular formula C18H18F2O2 B3277918 6,6-Bis(4-fluorophenyl)hexanoic acid CAS No. 667936-71-2

6,6-Bis(4-fluorophenyl)hexanoic acid

Cat. No. B3277918
CAS RN: 667936-71-2
M. Wt: 304.3 g/mol
InChI Key: KZVMSFVXRMZDSY-UHFFFAOYSA-N
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Description

“6,6-Bis(4-fluorophenyl)hexanoic acid” is a chemical compound with the molecular formula C18H18F2O2 . It is used in the synthesis of various chemical products .


Molecular Structure Analysis

The molecular structure of “6,6-Bis(4-fluorophenyl)hexanoic acid” consists of a hexanoic acid chain with two 4-fluorophenyl groups attached at the 6th carbon . The molecular weight of this compound is 304.33 g/mol .

Scientific Research Applications

Optical and Morphological Studies

  • Fluorophenyl Derivatives in Optical Properties : Research on fluorophenyl derivatives, including compounds related to 6,6-Bis(4-fluorophenyl)hexanoic acid, has shown significant potential in optical properties like absorption, emission, and fluorescence. These compounds demonstrate large Stoke’s shifts and fluorescence in solid state due to restricted intramolecular rotation, influenced by electron-withdrawing groups (Rajalakshmi & Palanisami, 2020).

Polymer Electrolyte Membranes

  • Fuel Cell Applications : A study involving bis(4-fluorophenyl)phenyl phosphine oxide, closely related to 6,6-Bis(4-fluorophenyl)hexanoic acid, explored its use in polymer electrolyte membranes for fuel cells. These membranes exhibited improved ion conductivity and thermal stability, crucial for efficient fuel cell operation (Yoo, Nahm, & Yoo, 2016).

Photovoltaic Performance

  • Enhanced Solar Cell Efficiency : The incorporation of fluorophenyl units, similar to those in 6,6-Bis(4-fluorophenyl)hexanoic acid, in polymers has shown to improve the performance of solar cells. These compounds contribute to better energy-level alignment and charge transport, leading to higher power conversion efficiency (Fan et al., 2016).

Materials Chemistry

  • Electrochemical Applications : Research on compounds structurally similar to 6,6-Bis(4-fluorophenyl)hexanoic acid has revealed their potential in electrochemical applications. These compounds exhibit unique properties such as reversible electrochromic characteristics and enhanced fluorescence upon electrochemical redox, making them suitable for various electrochemical devices (Sun et al., 2016).

Plant Science

  • Agricultural Applications : Hexanoic acid, a component of 6,6-Bis(4-fluorophenyl)hexanoic acid, has been shown to activate certain plant pathways and promote the emission of plant volatiles. This suggests its potential use in enhancing plant defense mechanisms (Llorens et al., 2016).

Electronic Properties

  • Molecular Electronics : Compounds with structural similarities to 6,6-Bis(4-fluorophenyl)hexanoic acid have been studied for their electronic properties, showing potential in molecular electronics. These studies include investigations into molecular structures, vibrational spectra, and electronic properties (Pathade & Jagdale, 2020).

properties

IUPAC Name

6,6-bis(4-fluorophenyl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2O2/c19-15-9-5-13(6-10-15)17(3-1-2-4-18(21)22)14-7-11-16(20)12-8-14/h5-12,17H,1-4H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVMSFVXRMZDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCCC(=O)O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Bis(4-fluorophenyl)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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